Tedicyp

Overview

Description

Synthesis Analysis

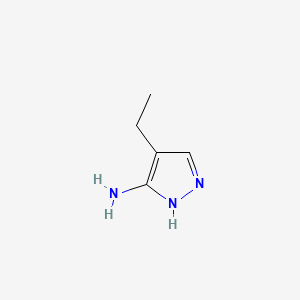

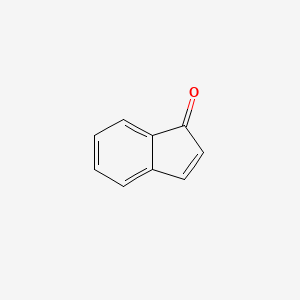

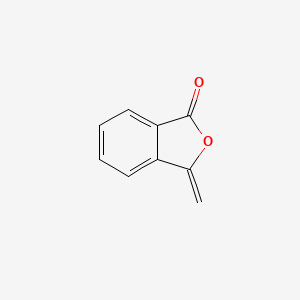

Tedicyp was easily prepared in seven steps from the commercially available himic anhydride . It has been synthesized, characterized, and used in Pd-catalyzed allylic substitutions .

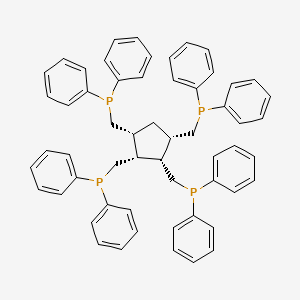

Molecular Structure Analysis

The structure of the complex this compound-borane was determined by X-ray analysis . The this compound molecule consists of 46 Hydrogen atoms, 53 Carbon atoms, and 4 Phosphorous atoms - a total of 103 atoms . The molecular weight of this compound is calculated to be 862.9 g/mol.

Chemical Reactions Analysis

This compound, known as cis-cis-cis-1,2,3,4-tetrakis (diphenylphosphinomethyl)cyclopentane, has been extensively researched for its application as a ligand in palladium-catalyzed reactions. It’s been synthesized and characterized for use in various types of catalytic reactions. For example, this compound has been used in palladium-catalyzed allylic substitutions, showing high efficiency and turnover numbers under mild conditions.

Scientific Research Applications

Catalyst in Palladium-Catalyzed Reactions

Tedicyp, known as cis-cis-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane, has been extensively researched for its application as a ligand in palladium-catalyzed reactions. It's been synthesized and characterized for use in various types of catalytic reactions. For example, this compound has been used in palladium-catalyzed allylic substitutions, showing high efficiency and turnover numbers under mild conditions (Laurenti et al., 2001). Additionally, it's been employed in the direct arylation of furans via C−H functionalization, where it demonstrated the capability to achieve good yields with very low catalyst loadings (Battace et al., 2007).

Application in Allylic Amination

Another notable application of this compound is in allylic amination, where it, combined with [Pd(C3H5)Cl]2, forms a highly efficient catalyst. This particular combination has achieved a turnover number of 980,000 for the addition of dipropylamine to allyl acetate, highlighting its significant catalytic capabilities (Feuerstein et al., 2002).

Use in Negishi Cross-Coupling

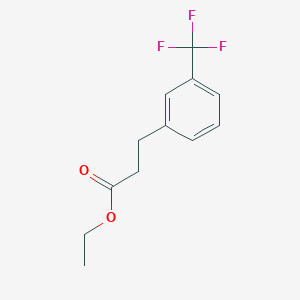

The this compound and [Pd(C3H5)Cl]2 system has also been identified as a very active catalyst for the Negishi cross-coupling of aryl bromides with alkyl- or arylzinc derivatives. This application has been shown to react a variety of aryl bromides in good yields and high turnover numbers, which can reach up to 800,000 in some cases (Kondolff et al., 2006).

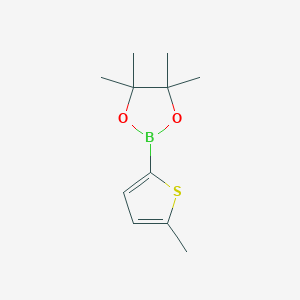

Direct Arylation of Thiophenes

Furthermore, this compound has been used to promote the direct 2-arylation of various thiophene derivatives via C-H functionalization, achieving good yields with very low catalyst loadings. This research highlighted its versatility in handling different types of aryl bromides and thiophene derivatives (Battace et al., 2007).

Efficiency in Suzuki Cross-Coupling

Finally, this compound has shown remarkable efficiency in Suzuki cross-coupling reactions. High turnover numbers have been recorded for various types of coupling reactions, including allylic amination, allylic alkylation, and Suzuki cross-coupling, demonstrating its broad application scope in catalysis (Feuerstein et al., 2001).

Mechanism of Action

properties

IUPAC Name |

diphenyl-[[(1R,2R,3S,4S)-2,3,4-tris(diphenylphosphanylmethyl)cyclopentyl]methyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H54P4/c1-9-25-48(26-10-1)58(49-27-11-2-12-28-49)42-46-41-47(43-59(50-29-13-3-14-30-50)51-31-15-4-16-32-51)57(45-61(54-37-21-7-22-38-54)55-39-23-8-24-40-55)56(46)44-60(52-33-17-5-18-34-52)53-35-19-6-20-36-53/h1-40,46-47,56-57H,41-45H2/t46-,47+,56+,57- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAJCBCVJRLTRN-BWULIGGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H54P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464971 | |

| Record name | [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

333380-86-2 | |

| Record name | [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.